1-Phenyl-1H-1,2,4-triazole

Description

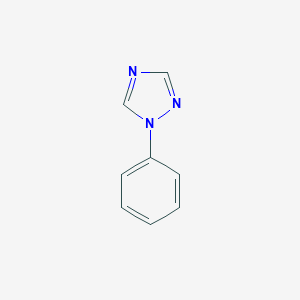

1-Phenyl-1H-1,2,4-triazole (CAS: 13423-60-4) is a nitrogen-rich heterocyclic compound characterized by a five-membered aromatic ring containing three nitrogen atoms and a phenyl substituent at the N-1 position (Figure 1) . This compound belongs to the 1,2,4-triazole family, which exists in two tautomeric forms (1H and 4H), with the 1H tautomer being thermodynamically predominant . Its synthesis typically involves transition metal-catalyzed C–H arylation or Ullmann-type coupling reactions. For example, a CuI-mediated procedure using K₃PO₄, N,N’-dimethylethylenediamine (DMEDA), and aryl halides in DMF at 110°C for 72 hours yields 1-aryl-1H-1,2,4-triazoles with moderate efficiency .

The compound exhibits notable stability under ambient conditions (room temperature storage, conventional transport) and is commercially available with ≥98% purity . Its structural and electronic properties make it a versatile scaffold in medicinal chemistry, materials science, and coordination chemistry.

Properties

IUPAC Name |

1-phenyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-2-4-8(5-3-1)11-7-9-6-10-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGRLXLHYYDSTKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70158603 | |

| Record name | 1H-1,2,4-Triazole, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13423-60-4 | |

| Record name | 1-Phenyl-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13423-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole, 1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013423604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-1,2,4-triazole can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with suitable electrophiles. Another method is the cycloaddition reaction of nitriles with reactive cumulenes . Microwave irradiation has also been employed to enhance the efficiency of these reactions .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale cycloaddition reactions. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial methods prioritize cost-effectiveness and scalability to meet the demands of various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the triazole ring, leading to the formation of dihydro derivatives.

Substitution: Substitution reactions, especially at the nitrogen atoms, are common.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted triazoles, which have enhanced biological and chemical properties. These derivatives are often used in pharmaceuticals and materials science .

Scientific Research Applications

Chemistry

1-Phenyl-1H-1,2,4-triazole serves as a crucial building block in organic synthesis. It facilitates the creation of complex molecules through various chemical reactions:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms derivatives through oxidation. | Hydrogen peroxide, potassium permanganate |

| Reduction | Modifies the triazole ring. | Sodium borohydride, lithium aluminum hydride |

| Substitution | Alters nitrogen atoms in the ring. | Alkyl halides, acyl chlorides |

This compound's ability to undergo these reactions allows for the synthesis of numerous derivatives with enhanced biological and chemical properties.

Biology

The biological activities of this compound are significant:

- Antimicrobial Activity : Exhibits efficacy against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL against various pathogens .

- Antifungal Properties : Inhibits ergosterol biosynthesis in fungi, disrupting cell wall formation .

- Anticancer Activity : Derivatives have shown potential in inhibiting steroid sulfatase (STS), a target for breast cancer treatment. For instance, sulfamoylated derivatives demonstrated an IC50 value of 0.21 nM in MCF-7 cells .

Medicine

In medicinal chemistry, this compound serves as a core structure in developing various drugs:

| Drug Type | Examples | Target Diseases |

|---|---|---|

| Antifungal | Itraconazole | Fungal infections |

| Anticancer | Letrozole | Breast cancer |

| Antiviral | Ribavirin | Viral infections |

The compound's incorporation into clinically relevant drugs underscores its importance in therapeutic applications.

Industry

In industrial applications, this compound is utilized for producing polymers and dyes with specialized properties. Its stability and reactivity make it suitable for developing materials used in coatings and other industrial products.

Study on Anticancer Activity

A notable study focused on sulfamoylated derivatives of this compound as potent STS inhibitors. The most active compound exhibited an IC50 value of 0.21 nM in MCF-7 cells, significantly outperforming existing treatments like Irosustat .

Study on Antimicrobial Efficacy

Research demonstrated that derivatives of this compound showed excellent antibacterial activity against pathogens such as E. coli and S. aureus. The compounds displayed MIC values comparable to established antibiotics .

Mechanism of Action

The mechanism of action of 1-Phenyl-1H-1,2,4-triazole involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding often involves hydrogen bonding, electrostatic interactions, and van der Waals forces . The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular processes .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 4-Methyl-3-phenyl-4H-1,2,4-triazole (7) : The methyl group at N-4 stabilizes the less common 4H tautomer, altering electronic distribution and reactivity compared to the 1H tautomer of 1-phenyl-1H-1,2,4-triazole .

- 5-Methyl-1-phenyl-1H-1,2,4-triazole : Methyl substitution at C-5 enhances lithiation reactivity at the methyl group, enabling functionalization via deprotonation with butyllithium in hexane . In contrast, this compound undergoes iodination at C-5 under mild conditions (LiTMP/ZnCl₂·TMEDA in THF) to yield 5-iodo derivatives .

Table 1: Structural and Reactivity Differences Among Triazole Derivatives

Antimicrobial Activity

- This compound: Serves as a precursor for silver nanocomposites with strong antibacterial properties (e.g., Ag/poly-1-vinyl-1,2,4-triazole) .

- 1-(2-Imidazolinonyl)-1H-1,2,4-triazole Derivatives: Exhibit superior antifungal activity (e.g., 100% inhibition of Magnaporthe oryzae at 50 mg/L) compared to non-imidazolinone analogs .

Material Science

- Poly-1-vinyl-1,2,4-triazole (PVT): Water-soluble PVT copolymers stabilize silver nanoparticles, offering biocompatibility and thermal stability (>200°C) . In contrast, this compound’s phenyl group reduces solubility but enhances aromatic interactions in coordination polymers .

Biological Activity

1-Phenyl-1H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered significant attention in scientific research due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and applications in various fields, supported by data tables and case studies.

Target of Action

this compound primarily interacts with various enzymes and receptors within biological systems. Its mechanism often involves the transformation between enol and keto forms after excited-state proton transfer, impacting biochemical pathways significantly.

Mode of Action

The compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : It can inhibit specific enzymes critical for cellular processes.

- Binding Interactions : The compound binds to biomolecules, altering their function and activity .

Pharmacological Properties

This compound demonstrates a wide range of pharmacological activities:

- Antimicrobial Activity : Exhibits significant effects against both Gram-positive and Gram-negative bacteria. Studies show minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL against various pathogens .

- Antifungal Properties : The compound inhibits ergosterol biosynthesis in fungi, disrupting cell wall formation and demonstrating effectiveness against several fungal strains .

- Anticancer Activity : Research indicates that derivatives of this compound can inhibit steroid sulfatase (STS), a target for breast cancer treatment. For instance, compounds developed from this scaffold showed improved IC50 values compared to existing treatments .

Case Studies

- Sulfamoylated Derivatives : A study highlighted the development of sulfamoylated derivatives of 1-phenyl-1H-1,2,3-triazole as potent STS inhibitors. The most active compound demonstrated an IC50 value of 0.21 nM in MCF-7 cells, significantly outperforming the reference drug Irosustat .

- Toxicity and Cytokine Release : In a study assessing toxicity and cytokine release in peripheral blood mononuclear cells (PBMC), derivatives showed low toxicity (viability between 94.71% and 96.72%) while influencing cytokine levels like TNF-α and IL-6 .

Comparative Analysis

To better understand the biological activity of this compound in relation to similar compounds, the following table summarizes key findings:

| Compound Type | Antimicrobial Activity | Anticancer Activity | Other Activities |

|---|---|---|---|

| This compound | High (MIC: 0.12 - 1.95 µg/mL) | Significant (STS inhibition) | Antifungal, Anti-inflammatory |

| 1,2,3-Triazole Derivatives | Moderate | Variable | Antiviral |

| Other Triazole Derivatives | High | Moderate | Anticonvulsant |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-Phenyl-1H-1,2,4-triazole, and how can reaction conditions be optimized for higher yields?

- Answer : this compound is synthesized via C–H arylation of 1,2,4-triazole derivatives using potassium carbonate (K₂CO₃) and carboxylic acids under ambient benchtop conditions. Key parameters for optimization include solvent choice (e.g., DMF or DMSO), reaction temperature (typically 80–120°C), and stoichiometric ratios of the aryl halide to the triazole precursor. Catalytic systems involving transition metals (e.g., copper or palladium) may enhance regioselectivity in more complex substitutions .

Q. Which analytical techniques are critical for confirming the molecular structure and purity of this compound?

- Answer : Structural validation relies on spectroscopic methods such as ¹H/¹³C NMR for proton and carbon environments, IR spectroscopy for functional group identification, and mass spectrometry (MS) for molecular weight confirmation. Elemental analysis ensures purity, while single-crystal X-ray diffraction (using software like SHELXL) provides definitive geometric parameters (bond lengths, angles) .

Advanced Research Questions

Q. How do substituents influence the tautomeric equilibrium of 1,2,4-triazole derivatives, and what methods are used to study these phenomena?

- Answer : Substituents like halogens (Cl, Br) or amino groups significantly alter tautomer stability. For example, 3-chloro-1H-1,2,4-triazole favors the 1H-tautomer over 4H/5H forms due to electronic and steric effects. Stability orders are determined via theoretical calculations (DFT) combined with experimental data from X-ray crystallography and UV-Vis spectroscopy . Solvent polarity and temperature also modulate tautomeric ratios .

Q. What validation criteria are essential for developing a robust spectrophotometric quantitation method for this compound derivatives?

- Answer : Validation requires assessing:

- Specificity : Absence of interference from impurities (e.g., via placebo analysis).

- Linearity : Calibration curves (R² ≥ 0.999) across the working range (e.g., 10–50 µg/mL).

- Accuracy/Precision : Recovery rates (98–102%) and low %RSD (<2%).

- Wavelength Selection : Maxima at λ = 258 nm (for bromide derivatives) to minimize matrix effects .

Q. How can this compound be integrated into catalytic systems for cross-coupling reactions?

- Answer : The triazole moiety acts as a ligand in copper-catalyzed N-arylation reactions, enabling C–N bond formation under ligand-free conditions. For example, it facilitates the coupling of indazoles with aryl bromides at 100–120°C in DMSO. Post-reaction characterization includes BET surface area analysis and N₂ adsorption-desorption isotherms to assess catalyst stability .

Q. What computational approaches are employed to predict the physicochemical and detonation properties of 1,2,4-triazole-based energetic materials?

- Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian 09) optimize molecular geometries and compute electronic properties. Kamlet-Jacobs equations predict detonation velocity (D) and pressure (P) based on heat of formation (ΔHf) and crystal density. Experimental validation involves differential scanning calorimetry (DSC) and impact sensitivity tests .

Q. What role do 1,2,4-triazole derivatives play in metallopharmaceutical research, and how are their bioactivities evaluated?

- Answer : Schiff base derivatives of this compound form metal complexes (e.g., Ag, Cu) with enhanced antimicrobial and antioxidant activities. Bioassays include:

- DPPH/ABTS radical scavenging for antioxidant potential.

- Agar diffusion for antimicrobial efficacy.

- Molecular docking to study interactions with target enzymes (e.g., COX-2 for analgesic activity) .

Methodological Notes

- Crystallographic Refinement : For X-ray structures, use SHELXL for high-resolution data refinement. Validate hydrogen bonding and π-π stacking interactions using tools like Mercury .

- Spectrophotometric Analysis : Ensure baseline correction and solvent-matched blanks to avoid UV interference from aromatic solvents .

- DFT Protocols : Employ B3LYP/6-311++G(d,p) basis sets for accurate energy minimization and tautomer stability comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.